molecular formula C7H9BrN2O2 B1286115 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 925607-95-0

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B1286115
CAS No.: 925607-95-0
M. Wt: 233.06 g/mol
InChI Key: BDLOXYQKJPRPLS-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

A novel synthesis approach for derivatives of pyrazol-1-yl-propanoic acid was described by Xiao et al. (2011), showcasing a one-pot, multi-component condensation process in an ionic liquid medium. This method emphasizes environmental friendliness and high yield, representing a significant advancement in the synthesis of complex pyrazole derivatives (Zhiyong Xiao, Min Lei, Lihong Hu, 2011).

Biological Activities

Research on pyrazoline and pyrazole derivatives, including structures similar to 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, has highlighted their potential in antimicrobial activities. Pundeer et al. (2013) investigated the antibacterial and antifungal properties of new brominated pyrazoline compounds, revealing promising activities against a range of pathogenic bacteria and fungi (R. Pundeer, Sushma, Vijay Kiran, C. Sharma, K. R. Aneja, O. Prakash, 2013).

Material Science

In the field of material science, organometallic complexes containing pyrazole derivatives have been explored for their potential applications in catalysis and as materials with specific electronic properties. Stepanenko et al. (2011) synthesized organometallic complexes with pyrazolo[3,4-b]pyridines, aiming to investigate their anticancer properties and potential as cyclin-dependent kinase inhibitors, indicating a cross-disciplinary application of these compounds (I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011).

Biochemical Analysis

Biochemical Properties

3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with liver alcohol dehydrogenase, acting as an inhibitor . This interaction is crucial as it can modulate the metabolic processes involving alcohols and aldehydes. Additionally, the compound’s bromine atom may facilitate halogen bonding, further influencing its biochemical interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit oxidative phosphorylation and ATP exchange reactions, leading to alterations in cellular energy metabolism . Furthermore, it affects calcium uptake, which is vital for various cellular functions, including muscle contraction and neurotransmitter release.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with liver alcohol dehydrogenase results in the inhibition of the enzyme’s activity . This binding interaction is facilitated by the compound’s bromine atom, which can form halogen bonds with the enzyme’s active site residues. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound have been associated with toxic effects, including liver damage and impaired metabolic function . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s bromine atom plays a crucial role in its metabolic transformation, influencing the formation of metabolites and their subsequent excretion . Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s bromine atom may facilitate its binding to transport proteins, influencing its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the mitochondria, for instance, allows it to inhibit oxidative phosphorylation and ATP exchange reactions, impacting cellular energy metabolism.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLOXYQKJPRPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586329
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925607-95-0
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 925607-95-0
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.